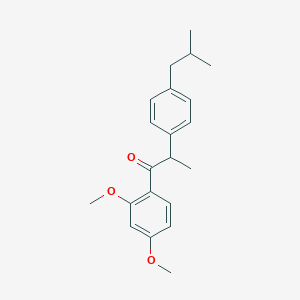
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One, commonly referred to as DIM-IBP , is a synthetic organic compound. It belongs to the class of aryl ketones and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of DIM-IBP involves several steps. One common approach is the Friedel-Crafts acylation reaction , where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. In the case of DIM-IBP, the acyl chloride is derived from 2,4-dimethoxybenzoyl chloride, and the aromatic compound is 4-isobutylacetophenone. The resulting product undergoes reduction to yield DIM-IBP.
Molecular Structure Analysis
DIM-IBP’s molecular formula is C~23~H~29~O~3~ , and its structure consists of a central propanone moiety (propan-1-one) linked to two aromatic rings. The 2,4-dimethoxyphenyl group and the 4-isobutylphenyl group are attached to the central carbon atom. The compound’s three-dimensional arrangement influences its biological activity.
Chemical Reactions Analysis
DIM-IBP participates in various chemical reactions, including oxidation , reduction , and substitution reactions. Researchers have investigated its reactivity with different reagents, leading to the formation of derivatives with altered properties. These reactions are crucial for designing novel compounds based on DIM-IBP’s scaffold.
Physical And Chemical Properties Analysis
- Melting Point : DIM-IBP typically melts around 100-110°C .
- Solubility : It is moderately soluble in organic solvents such as acetone , ethyl acetate , and chloroform .
- Color : DIM-IBP appears as a white to off-white crystalline powder .
- Stability : It is relatively stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : DIM-IBP’s toxicity profile is not well-documented. Researchers should exercise caution during handling and use appropriate protective measures.
- Environmental Impact : Limited information exists regarding its environmental fate and impact. Proper disposal practices are essential.
Orientations Futures
- Biological Studies : Investigate DIM-IBP’s potential as an anti-inflammatory, antioxidant, or anticancer agent.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its pharmacological properties.
- Formulation Development : Design drug delivery systems or topical formulations for targeted applications.
: NY Times: How Tall Is Mount Everest? For Nepal, It’s a Touchy Question
: Wikipedia: Mount Everest
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(22)19-11-10-18(23-4)13-20(19)24-5/h6-11,13-15H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHJXEPTGFQBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383999 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
CAS RN |
261178-38-5 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-2-(4-Isobutylphenyl)Propan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



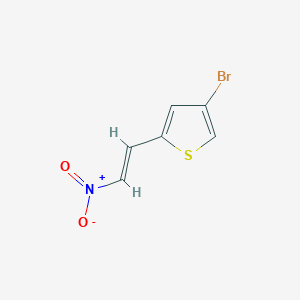
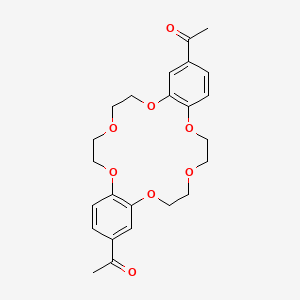
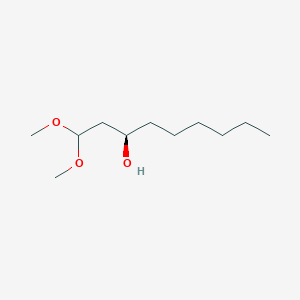
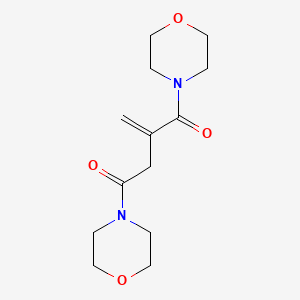
![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)
![1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620781.png)
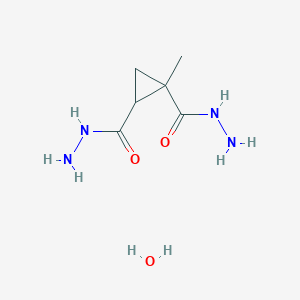
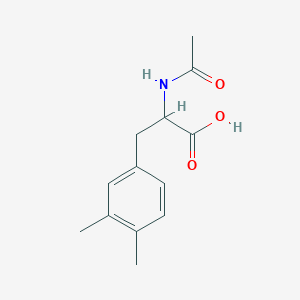
![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)
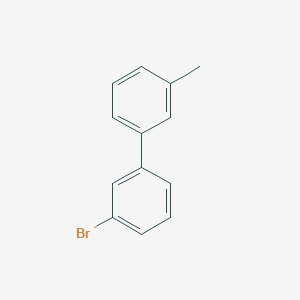
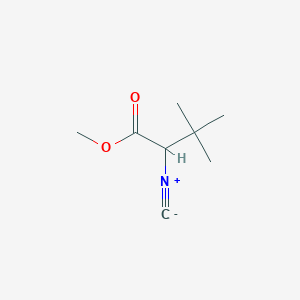
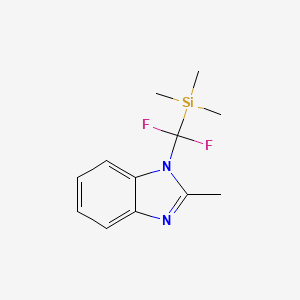
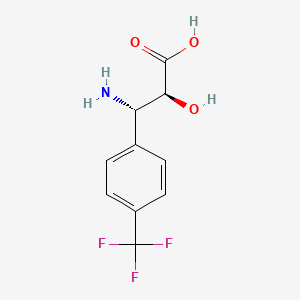
![1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole](/img/structure/B1620796.png)